Cas no 2228514-99-4 (2-hydroxy-2-1-(1H-indol-4-yl)cyclopropylacetic acid)

2-Hydroxy-2-[1-(1H-indol-4-yl)cyclopropyl]acetic acid is a specialized organic compound featuring a cyclopropyl group fused to an indole moiety, with a hydroxyacetic acid substituent. This structure imparts unique reactivity and potential utility in medicinal chemistry and pharmaceutical research, particularly as a synthetic intermediate or scaffold for bioactive molecules. The presence of both indole and cyclopropane rings enhances its steric and electronic properties, making it valuable for probing structure-activity relationships. Its carboxylic acid and hydroxyl groups offer functional handles for further derivatization. The compound’s rigid framework may contribute to selective binding interactions in drug design, particularly for targets involving indole-recognizing domains. Suitable for controlled laboratory use under standard safety protocols.
2-hydroxy-2-1-(1H-indol-4-yl)cyclopropylacetic acid structure
2228514-99-4 structure
Product Name:2-hydroxy-2-1-(1H-indol-4-yl)cyclopropylacetic acid
CAS No:2228514-99-4
MF:C13H13NO3
MW:231.247223615646
CID:5877684
PubChem ID:165625067
Update Time:2025-10-19

2-hydroxy-2-1-(1H-indol-4-yl)cyclopropylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-hydroxy-2-1-(1H-indol-4-yl)cyclopropylacetic acid
    • EN300-1794277
    • 2-hydroxy-2-[1-(1H-indol-4-yl)cyclopropyl]acetic acid
    • 2228514-99-4
    • Inchi: 1S/C13H13NO3/c15-11(12(16)17)13(5-6-13)9-2-1-3-10-8(9)4-7-14-10/h1-4,7,11,14-15H,5-6H2,(H,16,17)
    • InChI Key: GKQZHZPLAAVSQD-UHFFFAOYSA-N
    • SMILES: OC(C(=O)O)C1(C2=CC=CC3=C2C=CN3)CC1

Computed Properties

  • Exact Mass: 231.08954328g/mol
  • Monoisotopic Mass: 231.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 73.3Ų

2-hydroxy-2-1-(1H-indol-4-yl)cyclopropylacetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1794277-0.05g
2-hydroxy-2-[1-(1H-indol-4-yl)cyclopropyl]acetic acid
2228514-99-4
0.05g
$1261.0 2023-09-19
Enamine
EN300-1794277-0.1g
2-hydroxy-2-[1-(1H-indol-4-yl)cyclopropyl]acetic acid
2228514-99-4
0.1g
$1320.0 2023-09-19
Enamine
EN300-1794277-0.25g
2-hydroxy-2-[1-(1H-indol-4-yl)cyclopropyl]acetic acid
2228514-99-4
0.25g
$1381.0 2023-09-19
Enamine
EN300-1794277-0.5g
2-hydroxy-2-[1-(1H-indol-4-yl)cyclopropyl]acetic acid
2228514-99-4
0.5g
$1440.0 2023-09-19
Enamine
EN300-1794277-1.0g
2-hydroxy-2-[1-(1H-indol-4-yl)cyclopropyl]acetic acid
2228514-99-4
1g
$1500.0 2023-06-03
Enamine
EN300-1794277-2.5g
2-hydroxy-2-[1-(1H-indol-4-yl)cyclopropyl]acetic acid
2228514-99-4
2.5g
$2940.0 2023-09-19
Enamine
EN300-1794277-5.0g
2-hydroxy-2-[1-(1H-indol-4-yl)cyclopropyl]acetic acid
2228514-99-4
5g
$4349.0 2023-06-03
Enamine
EN300-1794277-10.0g
2-hydroxy-2-[1-(1H-indol-4-yl)cyclopropyl]acetic acid
2228514-99-4
10g
$6450.0 2023-06-03
Enamine
EN300-1794277-1g
2-hydroxy-2-[1-(1H-indol-4-yl)cyclopropyl]acetic acid
2228514-99-4
1g
$1500.0 2023-09-19
Enamine
EN300-1794277-5g
2-hydroxy-2-[1-(1H-indol-4-yl)cyclopropyl]acetic acid
2228514-99-4
5g
$4349.0 2023-09-19

Additional information on 2-hydroxy-2-1-(1H-indol-4-yl)cyclopropylacetic acid

Introduction to 2-hydroxy-2-1-(1H-indol-4-yl)cyclopropylacetic acid (CAS No. 2228514-99-4)

2-hydroxy-2-1-(1H-indol-4-yl)cyclopropylacetic acid, identified by its CAS number 2228514-99-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by a cyclopropylacetic acid core, which is appended with a hydroxyl group and an indole moiety at the 1-position. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and medicinal chemistry.

The indole scaffold, a prominent aromatic heterocycle, is widely recognized for its biological activity and presence in numerous pharmacologically active natural products. In particular, derivatives of indole have been extensively studied for their potential roles in modulating various biological pathways, including those involved in inflammation, neurodegeneration, and cancer. The incorporation of the indol-4-yl group into the 2-hydroxy-2-1-(1H-indol-4-yl)cyclopropylacetic acid structure introduces unique electronic and steric properties that can influence its interactions with biological targets.

The cyclopropylacetic acid moiety is another key structural feature that contributes to the compound's chemical diversity. Cyclopropane rings are known to introduce conformational rigidity into molecules, which can enhance binding affinity and selectivity. This structural motif has been successfully employed in various drug candidates, demonstrating its utility in optimizing pharmacokinetic properties and minimizing off-target effects. The presence of both hydroxyl and carboxylic acid functionalities further enhances the compound's reactivity, making it a versatile intermediate for synthetic chemistry.

Recent advancements in computational chemistry and molecular modeling have facilitated the rapid design and optimization of molecules like 2-hydroxy-2-1-(1H-indol-4-yl)cyclopropylacetic acid. These tools allow researchers to predict binding affinities, assess metabolic stability, and explore potential drug-like properties with high precision. In particular, virtual screening techniques have been instrumental in identifying novel scaffolds that exhibit promising biological activity. The integration of machine learning algorithms has further accelerated this process by enabling the rapid screening of large chemical libraries.

The hydroxyl group in the molecule's structure plays a critical role in determining its solubility and interactions with biological targets. Hydroxyl groups are known to participate in hydrogen bonding, which can significantly influence binding affinity and selectivity. This property makes 2-hydroxy-2-1-(1H-indol-4-yl)cyclopropylacetic acid a particularly interesting candidate for further exploration in the development of enzyme inhibitors or receptor modulators.

Current research in the field of medicinal chemistry increasingly emphasizes the development of multifunctional compounds that can target multiple disease pathways simultaneously. The structural complexity of 2-hydroxy-2-1-(1H-indol-4-yl)cyclopropylacetic acid makes it a promising candidate for such applications. By leveraging its unique combination of functional groups, this compound could potentially exhibit dual or even polypharmacological activity, offering new therapeutic strategies for complex diseases.

In addition to its pharmaceutical applications, 2-hydroxy-2-1-(1H-indol-4-yl)cyclopropylacetic acid may also find utility in materials science and agrochemical research. The indole moiety, for instance, has been explored as a building block for organic semiconductors and light-emitting materials due to its ability to form stable π-conjugated systems. Similarly, the cyclopropyl group could be utilized to enhance the stability of agrochemical formulations against environmental degradation.

The synthesis of 2-hydroxy-2-1-(1H-indol-4-yl)cyclopropylacetic acid presents several challenges due to its complex structure. However, recent advances in synthetic methodologies have made it more feasible to access such molecules efficiently. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been particularly useful in constructing the indole scaffold and introducing functional groups with high precision.

Future studies on 2-hydroxy-2-1-(1H-indol-4-ytl)cyclopropylacetic acid are likely to focus on optimizing its pharmacological properties through structure-based drug design approaches. By employing techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, researchers can gain insights into how this molecule interacts with biological targets at the atomic level. These insights can then be used to guide modifications that enhance potency, selectivity, and pharmacokinetic profiles.

The growing interest in natural product-inspired drug discovery has also highlighted the importance of exploring structurally diverse molecules like 2-hydroxy - 21 ( 11 H - indol - 41 yl ) cyclo prop yl acetic acid . Natural products often contain complex scaffolds that have evolved over millions of years through evolutionary processes optimized for biological activity . By studying these molecules , researchers can gain valuable insights into how structural features contribute to biological function , which can then be translated into novel drug candidates .

In conclusion , 22 hydroxy - 22 - 11 ( 11 H - indol - 41 yl ) cyc lo prop yl acetic ac id ( C A S N o . 22 28514 -99 -44 ) represents an exciting opportunity for further exploration in pharmaceutical chemistry . Its unique structural features , combined with recent advances in synthetic methodologies , make it a promising candidate for drug discovery efforts aimed at addressing complex diseases . As research continues , this compound is likely to play an increasingly important role in developing next-generation therapeutics .

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk